An In-depth Technical Guide to (1,2,3,4-Tetrahydronaphthalen-1-yl)methanol
An In-depth Technical Guide to (1,2,3,4-Tetrahydronaphthalen-1-yl)methanol
A Note on Chemical Identification: The initial topic specified CAS number 151831-52-6 for 1,2,3,4-Tetrahydronaphthalen-1-ylmethanol. However, extensive database searches indicate that the correct CAS number for this compound is 66377-63-7 . This guide will proceed with the correct CAS number and associated data. This discrepancy highlights the critical importance of verifying chemical identifiers in research and development.
Introduction
The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique bicyclic structure, combining an aromatic ring with a saturated cyclohexane ring, provides a versatile three-dimensional framework for interacting with biological targets. (1,2,3,4-Tetrahydronaphthalen-1-yl)methanol is a primary alcohol derivative of the tetralin core, representing a key building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its properties, synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the known physicochemical properties of (1,2,3,4-Tetrahydronaphthalen-1-yl)methanol is presented in the table below. These properties are essential for its handling, formulation, and use in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 66377-63-7 | [2] |
| Molecular Formula | C₁₁H₁₄O | [2] |
| Molecular Weight | 162.23 g/mol | [2] |
| Physical State | Liquid | [2] |
| Boiling Range | 106-109 °C at 1 mmHg | [2] |
| Relative Density | 1.047 | [2] |
| IUPAC Name | (1,2,3,4-tetrahydronaphthalen-1-yl)methanol | [2] |
| SMILES | OCC1CCCC2=CC=CC=C21 | [2] |
Synthesis of (1,2,3,4-Tetrahydronaphthalen-1-yl)methanol
A plausible and efficient method for the synthesis of (1,2,3,4-tetrahydronaphthalen-1-yl)methanol is the reduction of the corresponding carboxylic acid, 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. This transformation can be achieved using a variety of reducing agents, with borane-tetrahydrofuran complex (BH₃·THF) being a common and effective choice for the reduction of carboxylic acids to primary alcohols.[3]
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of (1,2,3,4-Tetrahydronaphthalen-1-yl)methanol.
Detailed Experimental Protocol
Materials:
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1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Hexane and Ethyl acetate (for chromatography elution)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add a solution of borane-THF complex (approximately 2 equivalents) to the stirred solution of the carboxylic acid. The addition should be dropwise to control the evolution of hydrogen gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield pure (1,2,3,4-tetrahydronaphthalen-1-yl)methanol as a liquid.[3]
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, aliphatic, and hydroxymethyl protons.
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Aromatic Protons: Signals in the range of δ 7.0-7.4 ppm, corresponding to the four protons on the benzene ring.
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Benzylic Proton: A multiplet around δ 2.7-2.9 ppm for the proton at the C1 position.
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Hydroxymethyl Protons: A doublet of doublets or a multiplet in the region of δ 3.5-3.7 ppm for the two diastereotopic protons of the -CH₂OH group.
-
Aliphatic Protons: A series of multiplets between δ 1.7-2.1 ppm for the six protons on the saturated part of the tetralin ring.
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Hydroxyl Proton: A broad singlet, the chemical shift of which will depend on the concentration and solvent, typically in the range of δ 1.5-4.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
-
Aromatic Carbons: Signals in the range of δ 125-140 ppm.
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Hydroxymethyl Carbon: A signal around δ 65 ppm for the -CH₂OH carbon.
-
Benzylic Carbon: A signal around δ 40 ppm for the C1 carbon.
-
Aliphatic Carbons: Signals in the range of δ 20-30 ppm for the carbons of the saturated ring.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and broadened by hydrogen bonding.[4]
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ range, indicative of a primary alcohol.[4]
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 162. Key fragmentation patterns would likely involve the loss of a water molecule (M-18), the loss of the hydroxymethyl group (M-31), and cleavage of the saturated ring. The base peak could correspond to the stable tropylium-like cation or other resonance-stabilized fragments.
Applications in Drug Discovery and Development
The tetralin moiety is a cornerstone in the design of various therapeutic agents due to its ability to present substituents in a well-defined spatial orientation.[1]
Central Nervous System (CNS) Agents
The most prominent example of a tetralin-based drug is Sertraline , a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant.[5][6] The tetralin core in sertraline is crucial for its pharmacological activity. (1,2,3,4-Tetrahydronaphthalen-1-yl)methanol serves as a valuable starting material for the synthesis of novel sertraline analogs and other CNS-active compounds.
Caption: Role of the tetralin scaffold in synthesizing CNS agents.
Anticancer Agents
The tetralin ring is also a structural element in several anticancer drugs, including the anthracycline antibiotics like doxorubicin and daunorubicin.[7][8] These compounds are known to intercalate into DNA, leading to the inhibition of cancer cell proliferation. The development of novel tetralin derivatives is an active area of research in oncology, with the aim of creating more selective and less toxic chemotherapeutic agents.[9]
Other Therapeutic Areas
Derivatives of tetralin have shown a wide range of other biological activities, including antifungal, anti-Parkinsonian, and anti-inflammatory properties.[1] This broad spectrum of activity underscores the importance of the tetralin scaffold in medicinal chemistry and highlights the potential of (1,2,3,4-tetrahydronaphthalen-1-yl)methanol as a versatile building block for the discovery of new drugs.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Inhalation: Avoid inhaling vapors or mists.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
(1,2,3,4-Tetrahydronaphthalen-1-yl)methanol, correctly identified by CAS number 66377-63-7, is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis is achievable through standard organic chemistry techniques, and its structural features make it an attractive starting point for the creation of novel therapeutic agents targeting a range of diseases. As research into the therapeutic potential of tetralin derivatives continues, the importance of this and similar building blocks is set to grow.
References
-
Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Improved Industrial Synthesis of Antidepressant Sertraline. (2004). American Chemical Society. Retrieved February 24, 2026, from [Link]
-
A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Mandelate: Key Intermediates in the Synthesis of Sertraline Hydrochloride. (2004). ACS Publications. Retrieved February 24, 2026, from [Link]
-
1,2,3,4-Tetrahydronaphthalene. (n.d.). Ataman Kimya. Retrieved February 24, 2026, from [Link]
-
Tetralin including anticancer drugs. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. (2018). PMC. Retrieved February 24, 2026, from [Link]
-
Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. (n.d.). PrepChem.com. Retrieved February 24, 2026, from [Link]
-
Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (2011). MDPI. Retrieved February 24, 2026, from [Link]
-
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
-
(1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
-
(1-amino-1,2,3,4-tetrahydronaphthalen-1-yl)methanol. (n.d.). PubChemLite. Retrieved February 24, 2026, from [Link]
-
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. (n.d.). NIST WebBook. Retrieved February 24, 2026, from [Link]
-
CH3OH infrared spectrum of methanol. (n.d.). Doc Brown's Chemistry. Retrieved February 24, 2026, from [Link]
-
1-Naphthalenol, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook. Retrieved February 24, 2026, from [Link]
-
1,2,3,4-Tetrahydronaphthalen-1-ol. (n.d.). SIELC Technologies. Retrieved February 24, 2026, from [Link]
-
CH3OH mass spectrum of methanol. (n.d.). Doc Brown's Chemistry. Retrieved February 24, 2026, from [Link]
-
Interpreting IR Spectra. (2014, March 24). YouTube. Retrieved February 24, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. (5,6,7,8-Tetrahydronaphthalen-1-yl)Methanol | 41790-30-1 [chemicalbook.com]
- 4. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. datapdf.com [datapdf.com]
- 7. researchgate.net [researchgate.net]
- 8. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
